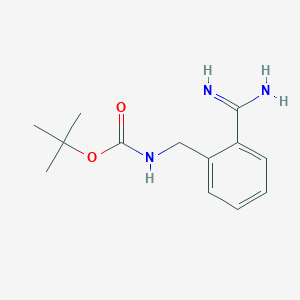

tert-Butyl 2-carbamimidoylbenzylcarbamate

Description

tert-Butyl 2-carbamimidoylbenzylcarbamate is a synthetic carbamate derivative characterized by a tert-butyl group, a benzylcarbamate backbone, and a carbamimidoyl substituent. Carbamimidoyl groups (guanidine derivatives) are known to participate in hydrogen bonding and ionic interactions, making them relevant in enzyme inhibition or receptor-binding studies. However, the absence of direct data on this compound in the provided evidence necessitates comparisons with structurally or functionally related tert-butyl derivatives, such as antioxidants and enzyme-inducing agents.

Properties

IUPAC Name |

tert-butyl N-[(2-carbamimidoylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-6-4-5-7-10(9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAQRHRGYZQORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamimidoylbenzylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product . The reaction conditions usually include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-carbamimidoylbenzylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

Substitution: The benzylcarbamate moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamimidoyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of benzylcarbamate derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 2-carbamimidoylbenzylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylbenzylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-carbamimidoylbenzylcarbamate with three tert-butyl-containing compounds from the evidence: 2(3)-tert-butyl-4-hydroxyanisole (BHA), 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline (ethoxyquin), and tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (QY-9217). Key parameters include structural features, biological activities, and safety profiles.

Table 1: Structural and Functional Comparison

Key Findings:

- Enzyme Induction : BHA and ethoxyquin significantly elevate glutathione S-transferase (GST) and epoxide hydratase activities, which detoxify mutagenic electrophiles like benzo(a)pyrene metabolites . In contrast, QY-9217 and this compound lack documented enzyme-inducing properties.

- Structural Influences: The carbamimidoyl group in this compound may confer distinct reactivity compared to BHA’s phenolic moiety or QY-9217’s pyrrolidine scaffold. For example, carbamimidoyl groups could enhance binding to biological targets via guanidine-like interactions.

- This compound’s toxicity remains uncharacterized in the provided data.

Research Implications and Limitations

- BHA and Ethoxyquin: These compounds demonstrate that tert-butyl groups, when combined with electron-donating substituents (e.g., methoxy or hydroxy groups), enhance GST and epoxide hydratase activities, offering protection against carcinogens . This suggests that tert-butyl derivatives with polar substituents may broadly influence detoxification pathways.

- QY-9217 : Its stability and low hazard profile highlight the role of steric hindrance (from the tert-butyl group) in improving compound stability . This property could be relevant for this compound’s synthetic applications.

- Gaps in Data : Direct mechanistic or toxicological studies on this compound are absent in the provided evidence. Further research is needed to validate its enzymatic interactions and safety.

Biological Activity

Tert-Butyl 2-carbamimidoylbenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group with a carbamimidoyl side chain . Its molecular formula is C_{13}H_{18N_2O_2 and it has a molecular weight of approximately 250.3 g/mol. The structural characteristics contribute to its interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

- Enzyme Inhibition : It has been noted for its potential as an inhibitor of various enzymes, which could be beneficial in treating conditions related to enzyme dysregulation.

- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting that this compound may also possess antibacterial properties.

- Anti-inflammatory Effects : Studies indicate that related carbamate derivatives exhibit significant anti-inflammatory activity, which could be explored further for therapeutic applications.

In Vitro Studies

In vitro investigations have demonstrated that the compound can inhibit specific enzymes linked to inflammatory pathways. For instance, compounds with similar structures have shown promising results in reducing inflammation in cell cultures.

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Derivative A | Anti-inflammatory | 12 μM | |

| Derivative B | Enzyme inhibition | 15 μM |

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. One notable study evaluated the anti-inflammatory effects using a carrageenan-induced rat paw edema model, demonstrating significant reduction in edema compared to control groups.

Case Studies

-

Case Study on Enzyme Inhibition :

A study investigated the enzyme inhibition profile of related compounds and found that they effectively reduced the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The results indicated that modifications in the carbamate structure could enhance inhibition efficacy. -

Clinical Relevance :

In clinical settings, compounds similar to this compound have been tested for their ability to manage pain and inflammation in patients with chronic conditions.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for preparing tert-Butyl 2-carbamimidoylbenzylcarbamate? The synthesis typically involves a two-step protocol:

Amine Protection : React 2-aminobenzylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate intermediate. This step requires anhydrous conditions and inert atmosphere to avoid hydrolysis .

Guanidine Formation : Treat the intermediate with a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine HCl) under basic conditions. Reaction monitoring via TLC or LC-MS is critical to optimize yield .

Advanced Question: Q. How can reaction yields be improved when steric hindrance limits guanidinylation efficiency?

- Methodological Approach :

- Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Employ microwave-assisted synthesis to reduce reaction time and improve conversion rates .

- Introduce directing groups (e.g., electron-withdrawing substituents) to activate the amine for nucleophilic attack .

- Validate purity via HPLC and characterize intermediates using / NMR to identify side products (e.g., over-alkylation) .

Structural and Mechanistic Analysis

Basic Question: Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : NMR confirms the tert-butyl group (singlet at ~1.4 ppm) and aromatic protons (6.8–7.5 ppm). NMR identifies carbamate carbonyls (~155 ppm) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight and detects isotopic patterns for bromine-containing analogs .

Advanced Question: Q. How can computational methods resolve contradictions in reported conformational stability of the tert-butyl group?

- DFT Calculations : Use Gaussian or ORCA software to model the axial vs. equatorial orientation of the tert-butyl group. Explicit solvent molecules (e.g., water) must be included to replicate experimental NMR data .

- Dynamic NMR : Perform variable-temperature NMR to study rotational barriers and validate computational predictions .

Biological and Medicinal Applications

Basic Question: Q. What is the role of this compound in medicinal chemistry?

- Building Block : The carbamate protects amines during peptide synthesis, while the guanidine group enables interactions with biological targets (e.g., enzyme active sites) .

- Protease Inhibition : Analogous compounds show activity against trypsin-like proteases, suggesting potential antiviral or anticancer applications .

Advanced Question: Q. How can researchers design assays to evaluate the bioactivity of this compound?

- Enzymatic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition of serine proteases.

- Cellular Uptake Studies : Label the compound with or fluorescent tags to track intracellular localization .

- Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes with targets like thrombin or SARS-CoV-2 main protease .

Stability and Reactivity

Basic Question: Q. Under what conditions does this compound degrade?

- Acid/Base Sensitivity : The tert-butyl carbamate hydrolyzes in strong acids (e.g., TFA) or bases (e.g., NaOH), releasing CO and the free amine. Store at 2–8°C in anhydrous DMSO or acetonitrile .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Advanced Question: Q. How can conflicting data on oxidative stability be reconciled?

- Controlled Studies : Conduct accelerated stability tests (40°C/75% RH) with LC-MS monitoring.

- Mechanistic Insights : Use EPR spectroscopy to detect radical intermediates in the presence of tert-butyl hydroperoxide .

Data Interpretation and Reproducibility

Advanced Question: Q. Why do synthetic yields vary significantly across literature reports?

- Critical Factors :

- Purity of Starting Materials : Trace moisture in 2-aminobenzylamine reduces tert-butyl chloroformate reactivity. Pre-dry reagents over molecular sieves .

- Catalyst Selection : Use Hünig’s base instead of triethylamine to minimize side reactions in polar solvents .

- Workup Protocols : Extract with ethyl acetate (not DCM) to avoid co-eluting impurities during column chromatography .

Safety and Handling

Basic Question: Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Question: Q. How can researchers mitigate risks during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.